1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
Overview
Description
The compound “1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine” is a derivative of propan-2-amine , which is an organic compound and an amine. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms. The ethoxymethyl group attached to the triazole ring suggests that this compound might have been synthesized using a variant of the click chemistry reaction, which often results in 1,2,3-triazole derivatives.
Molecular Structure Analysis
The molecular structure of this compound would include a 1,2,3-triazole ring, an ethoxymethyl group attached to the 4-position of the triazole ring, and a propan-2-amine moiety attached to the 1-position of the triazole ring .Chemical Reactions Analysis
As a 1,2,3-triazole derivative, this compound might participate in various chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and they can also undergo transformations such as N-alkylation and N-oxidation .Physical And Chemical Properties Analysis
Without specific data on this compound, I can only speculate on its properties based on its structure. As an amine, it would likely be a weak base. The presence of the ethoxymethyl group might make it somewhat polar, and it might be soluble in polar solvents .Scientific Research Applications
Enantiopure Drug Synthesis
This compound is utilized in the synthesis of enantiopure drugs, which are essential for creating medications with specific desired effects while minimizing side effects. The transaminase-mediated synthesis allows for the production of drug-like disubstituted 1-phenylpropan-2-amines, which are found in approximately 40% of all active pharmaceutical ingredients . These compounds are crucial for treatments ranging from obesity to Parkinson’s disease.
Kinetic Resolution
In kinetic resolution, this compound can be used to selectively obtain enantiomers by stopping the reaction at a point where one enantiomer is formed preferentially. This method is particularly useful when synthesizing chiral amines, which are a component of many pharmaceuticals .
Cognitive Function Improvement
Derivatives of this compound have been reported to improve cognitive function in patients with multiple sclerosis. This highlights its potential application in the treatment of neurological disorders .
Biocatalysis
The compound is used in biocatalytic processes, which are environmentally friendly alternatives to traditional chemical synthesis. These processes use enzymes to catalyze the synthesis of chiral amines, offering an economically attractive method for producing pharmaceutical ingredients .
Resolving Agents
It also serves as a resolving agent for the separation of enantiomers. This is crucial in the production of enantiomerically pure substances, which are often required for the creation of specific drugs and research chemicals .
Chiral Amine Synthesis
The compound is involved in the synthesis of chiral amines, which are used in a wide range of pharmaceutical applications. Chiral amines are necessary for the synthesis of enantiomerically pure amines, which are in high demand due to their extensive use in active pharmaceutical ingredients .
Mechanism of Action
Target of Action
Amines often interact with various biological targets such as enzymes and receptors. For instance, they can bind to transaminases, which are enzymes that catalyze the transfer of an amino group from one molecule to another .
Mode of Action
The interaction between amines and their targets usually involves the formation of intermolecular bonds. For example, amines can form hydrogen bonds with their targets, leading to changes in the target’s structure and function .
Biochemical Pathways
Amines can participate in numerous biochemical pathways. For instance, they can be involved in the synthesis of other compounds through reactions catalyzed by enzymes like transaminases .
Pharmacokinetics
The pharmacokinetics of amines can vary widely depending on their specific structures. Generally, amines can be absorbed, distributed, metabolized, and excreted by the body. Their bioavailability can be influenced by factors such as their solubility and the presence of functional groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of amines. For example, the hydrogen bonding ability of amines can be affected by the pH of the environment .
Safety and Hazards
Future Directions
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies would likely focus on its pharmacokinetics, pharmacodynamics, and clinical efficacy. If it’s a chemical intermediate, research might focus on optimizing its synthesis and exploring its reactivity .
properties
IUPAC Name |
1-[4-(ethoxymethyl)triazol-1-yl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-3-13-6-8-5-12(11-10-8)4-7(2)9/h5,7H,3-4,6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDKGYSARXGQTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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